Product packaging for N-[(3S,6S,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide(Cat. No.:CAS No. 120138-50-3)

N-[(3S,6S,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

カタログ番号: B039894
CAS番号: 120138-50-3
分子量: 1022.2 g/mol
InChIキー: WTHRRGMBUAHGNI-GPTHOQPFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Quinupristin is a potent streptogramin B antibiotic derived from Streptomyces pristinaespiralis, primarily employed in microbiological and pharmacological research. Its core mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the elongation phase of protein synthesis. Quinupristin exhibits synergistic activity when combined with dalfopristin (a streptogramin A), forming the injectable antibiotic Synercid®, which is clinically used against severe Gram-positive infections. As a research tool, Quinupristin is invaluable for studying bacterial resistance mechanisms, particularly those involving macrolide-lincosamide-streptogramin B (MLS𝐵) resistance conferred by methylase enzymes that modify the ribosomal target. It is also critical for in vitro susceptibility testing, investigating the pharmacodynamics of combination antibiotics, and exploring novel strategies to overcome multidrug-resistant pathogens like vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). This product is offered in high purity to ensure reliable and reproducible experimental results for the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H67N9O10S B039894 N-[(3S,6S,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide CAS No. 120138-50-3

特性

Key on ui mechanism of action

Quinupristin inhibits the late phase of protein synthesis in the bacterial ribosome. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, and changes the conformation it, enhancing the binding of quinupristin by a factor of about 100. In addition, it inhibits peptidyl transferase. Quinupristin binds to a nearby site on the 50S ribosomal subunit and prevents elongation of the polypeptide as well as causing incomplete chains to be released.
The site of action of quinupristin and dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis while quinupristin inhibits the late phase of protein synthesis. Synercid is bactericidal against isolates of methicillin-susceptible and methicillin-resistant staphylococci. The mode of action of Synercid differs from that of other classes of antibacterial agents such as beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides and tetracyclines. Therefore, there is no cross resistance between Synercid and these agents when tested by the minimum inhibitory concentration (MIC) method.
The unique mechanism of action for quinupristin and dalfopristin is inhibition of the late (peptide chain elongation inhibition) and early (peptidyl transferase inhibition and resultant conformational changes) phases of protein synthesis, respectively, by binding at different sites on the 50S subunit of the bacterial ribosome. Antagonism of beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides, or tetracyclines has not occurred in vitro.
The bacterial ribosome is a primary target of several classes of antibiotics. Investigation of the structure of the ribosomal subunits in complex with different antibiotics can reveal the mode of inhibition of ribosomal protein synthesis. Analysis of the interactions between antibiotics and the ribosome permits investigation of the specific effect of modifications leading to antimicrobial resistances. Streptogramins are unique among the ribosome-targeting antibiotics because they consist of two components, streptogramins A and B, which act synergistically. Each compound alone exhibits a weak bacteriostatic activity, whereas the combination can act bactericidal. The streptogramins A display a prolonged activity that even persists after removal of the drug. However, the mode of activity of the streptogramins has not yet been fully elucidated, despite a plethora of biochemical and structural data. RESULTS: The investigation of the crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the clinically relevant streptogramins quinupristin and dalfopristin reveals their unique inhibitory mechanism. Quinupristin, a streptogramin B compound, binds in the ribosomal exit tunnel in a similar manner and position as the macrolides, suggesting a similar inhibitory mechanism, namely blockage of the ribosomal tunnel. Dalfopristin, the corresponding streptogramin A compound, binds close to quinupristin directly within the peptidyl transferase centre affecting both A- and P-site occupation by tRNA molecules. The crystal structure indicates that the synergistic effect derives from direct interaction between both compounds and shared contacts with a single nucleotide, A2062. Upon binding of the streptogramins, the peptidyl transferase centre undergoes a significant conformational transition, which leads to a stable, non-productive orientation of the universally conserved U2585. Mutations of this rRNA base are known to yield dominant lethal phenotypes. It seems, therefore, plausible to conclude that the conformational change within the peptidyl transferase centre is mainly responsible for the bactericidal activity of the streptogramins and the post-antibiotic inhibition of protein synthesis.

CAS番号

120138-50-3

分子式

C53H67N9O10S

分子量

1022.2 g/mol

IUPAC名

N-[(3S,6S,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C53H67N9O10S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65)/t31-,35+,37?,38+,39?,40+,43-,44+,45+/m1/s1

InChIキー

WTHRRGMBUAHGNI-GPTHOQPFSA-N

異性体SMILES

CCC1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C

正規SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C

外観

White to fawn solid

Color/Form

White to slightly yellow powder
White crystals in combination with methanol

melting_point

approximately 200 °C

他のCAS番号

120138-50-3

物理的記述

Solid

溶解性

4.45e-02 g/L

同義語

5delta-(3-quinuclidinyl)thiomethylpristinamycin IA
quinupristin
RP 57669
RP-57669

蒸気圧

1.51X10-43 mm Hg at 25 °C (est)

製品の起源

United States

Molecular Mechanisms of Action

Ribosomal Target Interaction

Quinupristin's primary mode of action is the inhibition of protein synthesis by targeting the bacterial ribosome. drugbank.com Specifically, it binds to the 50S subunit, a large component of the ribosome responsible for key steps in protein production. nih.gov This interaction is central to its ability to halt bacterial growth.

Binding Site on the 50S Ribosomal Subunit

Quinupristin binds within the exit tunnel of the 50S ribosomal subunit. researchgate.net This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. The binding site is located near the peptidyl transferase center (PTC), the core of the ribosome's enzymatic activity, but does not directly obstruct the active site itself. researchgate.netnih.gov Key interactions have been identified with specific components of the 23S ribosomal RNA (rRNA), a major structural and catalytic molecule of the 50S subunit. drugbank.comncats.io

Crystal structure analyses have revealed that quinupristin's binding position is similar to that of macrolide antibiotics, suggesting a related mechanism of blocking the passage of nascent peptides. researchgate.net Research has also identified interactions with ribosomal proteins L10 and L22 as part of its binding complex. drugbank.com

Table 1: Quinupristin Binding Site Components on the 50S Ribosomal Subunit

ComponentTypeRole in BindingReference
23S rRNARNAForms the primary binding pocket within the ribosomal exit tunnel. drugbank.comncats.io
Ribosomal Protein L10ProteinContributes to the binding site for quinupristin. drugbank.com
Ribosomal Protein L22ProteinPart of the protein complex that interacts with quinupristin. drugbank.com
Ribosomal Exit TunnelStructural FeatureLocation of quinupristin binding, leading to physical obstruction. researchgate.net

Inhibition of Protein Synthesis Phases

Quinupristin specifically disrupts the late phase of protein synthesis. nih.govdrugbank.com Its binding within the ribosomal exit tunnel leads to two primary inhibitory outcomes.

By occupying a critical space within the exit tunnel, quinupristin physically obstructs the path of the growing polypeptide chain. nih.govwikipedia.org This steric hindrance prevents the nascent peptide from advancing, thereby halting the elongation phase of protein synthesis. drugs.comtoku-e.com The blockage effectively freezes the ribosome's translational activity.

A significant consequence of this blockage is the premature dissociation of incomplete polypeptide chains from the ribosome. wikipedia.orgdrugbank.comdrugbank.com Unable to extend further, the truncated, non-functional proteins are released. ncats.io This action not only prevents the formation of essential bacterial proteins but also contributes to a wasteful expenditure of cellular resources.

Inhibition of Peptide Chain Elongation

Synergistic Action with Dalfopristin (B1669780)

The combination of quinupristin with dalfopristin results in a synergistic and often bactericidal effect, which is significantly more potent than either compound alone. nih.govdrugs.com This synergy is a direct result of their cooperative interaction at the ribosomal level. wikipedia.org

Conformational Changes Induced by Dalfopristin Binding

Dalfopristin binds to the peptidyl transferase center of the 50S ribosomal subunit, a site close to but distinct from the quinupristin binding site. researchgate.netresearchgate.net The binding of dalfopristin induces a significant conformational change in the ribosome. wikipedia.orgpatsnap.com This structural alteration modifies the quinupristin binding site, increasing its affinity for quinupristin by a factor of approximately 100. wikipedia.orgdrugbank.comresearchgate.net

This enhanced binding locks quinupristin more securely in the exit tunnel, amplifying its inhibitory effects. toku-e.com Furthermore, the binding of both compounds can induce a stable, non-productive orientation of universally conserved nucleotides, such as U2585, within the peptidyl transferase center, further disrupting ribosomal function. researchgate.netnih.gov The synergistic relationship is also facilitated by direct hydrophobic interactions between the two molecules and shared contacts with nucleotide A2062. nih.gov

Table 2: Summary of Molecular Actions

CompoundPrimary ActionTarget SiteConsequenceReference
Quinupristin Inhibits late-phase protein synthesisRibosomal exit tunnel of the 50S subunitPrevents peptide elongation and causes release of incomplete chains. nih.govresearchgate.netdrugbank.com
Dalfopristin Inhibits early-phase protein synthesisPeptidyl transferase center of the 50S subunitInduces conformational change, enhancing quinupristin binding. nih.govdrugs.comresearchgate.net
Quinupristin/Dalfopristin Synergistic inhibition of protein synthesisOverlapping sites on the 50S subunitPotent, often bactericidal, inhibition of protein production. wikipedia.orgtoku-e.comresearchgate.net

Quinupristin exerts its antibacterial effect by inhibiting protein synthesis at the level of the bacterial ribosome. drugbank.comnih.gov Specifically, it targets the 50S ribosomal subunit, a critical component of the protein synthesis machinery.

Enhanced Quinupristin Affinity

The binding of quinupristin to the ribosome is significantly enhanced by the presence of dalfopristin. drugbank.comunict.it Dalfopristin binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit. nih.govresearchgate.net This initial binding event induces a conformational change in the ribosome. toku-e.comnih.govasm.org This altered conformation creates a high-affinity binding site for quinupristin, increasing its binding by approximately 100-fold. drugbank.comunict.itresearchgate.net This cooperative binding is a cornerstone of their synergistic action.

Molecular Basis of Synergy: Inter-compound and Ribosomal Interactions

The synergy between quinupristin and dalfopristin arises from their distinct but complementary actions on the ribosome. nih.govnih.gov Dalfopristin, a streptogramin A compound, binds within the PTC, directly interfering with the binding of aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site). nih.govresearchgate.net This action inhibits the early phase of protein synthesis, specifically peptide bond formation. nih.govnih.gov

Quinupristin, a streptogramin B, binds in the nascent peptide exit tunnel (NPET) of the 50S subunit, a channel through which newly synthesized polypeptide chains emerge. nih.govnih.gov This binding obstructs the path of the growing polypeptide chain, leading to the premature release of incomplete peptides and inhibiting the late phase of protein synthesis. nih.govdrugbank.comnih.gov

Crystal structure analysis reveals that the synergistic effect is also due to direct interactions between the two compounds and shared contacts with ribosomal components, such as nucleotide A2062. nih.gov The binding of both compounds induces a significant conformational change in the PTC, leading to a stable, non-productive state of the universally conserved nucleotide U2585, which is crucial for peptide bond formation. nih.gov

Table 1: Quinupristin and Dalfopristin Ribosomal Binding Sites and Effects

CompoundBinding Site on 50S SubunitPrimary Mechanism of ActionConsequence
Dalfopristin Peptidyl Transferase Center (PTC)Inhibits peptidyl transferase activity; blocks A- and P-site tRNA binding. drugbank.comnih.govresearchgate.netHalts the early phase of protein synthesis. nih.govnih.gov
Quinupristin Nascent Peptide Exit Tunnel (NPET)Blocks the passage of the elongating polypeptide chain. nih.govnih.govCauses premature release of incomplete peptides; inhibits the late phase of protein synthesis. nih.govdrugbank.comnih.gov

Distinctions from Other Antimicrobial Classes in Ribosomal Inhibition

While several classes of antibiotics target the bacterial ribosome, the mechanism of quinupristin, particularly in synergy with dalfopristin, is unique. nih.gov

Macrolides and Lincosamides: Like quinupristin, macrolides (e.g., erythromycin) and lincosamides (e.g., clindamycin) also bind to the 50S ribosomal subunit and can block the exit tunnel. nih.govasm.org However, the synergistic action with a second compound that binds to the PTC is a hallmark of the streptogramins. While there can be overlapping binding sites, the precise interactions and the resulting conformational changes induced by the quinupristin-dalfopristin pair are distinct. asm.org

Tetracyclines: Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the A-site, thus inhibiting protein synthesis at an earlier stage than quinupristin. nih.gov

Aminoglycosides: Aminoglycosides also target the 30S subunit, but they cause misreading of the mRNA code, leading to the production of non-functional proteins. nih.gov

The mode of action of quinupristin/dalfopristin is sufficiently different from these other classes that cross-resistance is not typically observed. nih.gov

Table 2: Comparison of Ribosomal Inhibitor Mechanisms

Antibiotic ClassRibosomal Subunit TargetPrimary Mechanism of Action
Streptogramins (Quinupristin/Dalfopristin) 50SSynergistic inhibition of peptidyl transferase and polypeptide chain elongation. nih.govnih.gov
Macrolides 50SBlockade of the nascent peptide exit tunnel. nih.gov
Lincosamides 50SInhibition of peptide bond formation and translocation.
Tetracyclines 30SBlocks aminoacyl-tRNA binding to the A-site. nih.gov
Aminoglycosides 30SCauses mRNA misreading. nih.gov

Mechanisms of Antimicrobial Resistance

General Principles of Streptogramin Resistance

Resistance to streptogramins, including the combination of quinupristin-dalfopristin, is a growing concern that undermines their efficacy against serious bacterial infections. pnas.orgnih.gov Bacteria have evolved three primary strategies to counteract these antibiotics: enzymatic inactivation, active efflux, and modification of the ribosomal target site. oup.comnih.govscienceopen.com

Bacteria can produce enzymes that chemically modify and thereby inactivate streptogramin antibiotics. For the streptogramin A component (like dalfopristin), this is often achieved through acetylation by enzymes known as virginiamycin acetyltransferases (Vat). pnas.orgmpi-cbg.de For the streptogramin B component, which includes quinupristin, a key mechanism is the linearization of the antibiotic's cyclic structure by streptogramin B lyases. pnas.orgtaylorandfrancis.com This cleavage renders the antibiotic incapable of binding to its ribosomal target. pnas.orgnih.gov

Another common resistance strategy involves the active removal of the antibiotic from the bacterial cell. oup.com This is accomplished by efflux pumps, which are proteins embedded in the bacterial membrane that transport the drug outwards, preventing it from accumulating to an effective concentration. scienceopen.commdpi.com These pumps can be specific to certain antibiotics or have a broad range of substrates. For streptogramins, efflux pumps encoded by genes like msrA and msrC can confer resistance to streptogramin B antibiotics. oup.comasm.org Some efflux systems, such as those encoded by vga genes, are specific for streptogramin A. mpi-cbg.de

The primary target for streptogramins is the 50S subunit of the bacterial ribosome, where they inhibit protein synthesis. wikipedia.orgresearchgate.net Bacteria can develop resistance by altering this target site, which reduces the binding affinity of the antibiotic. researchgate.netmdpi.com The most clinically significant modification is the methylation of the 23S rRNA component of the 50S subunit. oup.comnih.gov This is carried out by enzymes encoded by erm (erythromycin ribosome methylase) genes and can confer cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. oup.comeuropa.euskintherapyletter.com

Active Efflux Mechanisms

Specific Quinupristin Resistance Mechanisms

While the general principles of streptogramin resistance apply to quinupristin, there are specific mechanisms that are particularly relevant to this compound.

The erm genes encode methyltransferase enzymes that add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA. oup.comoup.comasm.org This methylation leads to a conformational change in the ribosome, which in turn reduces the binding affinity of quinupristin and other MLSB antibiotics. oup.commdpi.comoup.com The expression of erm genes can be either constitutive (always active) or inducible (activated in the presence of an inducing antibiotic, such as erythromycin). oup.com This mechanism is a widespread cause of resistance to quinupristin in Gram-positive bacteria like staphylococci and enterococci. oup.comnih.gov

Gene FamilyMechanismEffect on QuinupristinPhenotype
erm Ribosomal methylation of 23S rRNA at A2058. oup.comoup.comPrevents binding to the ribosome. oup.commdpi.comMLSB (Macrolide-Lincosamide-Streptogramin B) cross-resistance. oup.comskintherapyletter.com

A highly specific mechanism of resistance to quinupristin involves the enzymatic inactivation by streptogramin B lyase, an enzyme encoded by the vgb genes. oup.compnas.org This lyase catalyzes the linearization of the cyclic peptide structure of quinupristin. pnas.orgnih.gov This is achieved through the cleavage of an ester bond within the macrolactone ring, a reaction that requires a divalent metal ion. pnas.orgnih.gov The resulting linearized molecule is unable to bind to the ribosome and is thus inactive. pnas.orgtaylorandfrancis.com The vgb genes are often located on plasmids, which facilitates their spread among bacterial populations. oup.com

Gene FamilyEnzymeMechanism of ActionResult
vgb Streptogramin B Lyase. oup.compnas.orgCatalyzes the cleavage of the ester bond in the macrolactone ring of quinupristin. pnas.orgnih.govLinearization of the quinupristin molecule, rendering it inactive. pnas.orgtaylorandfrancis.com
Cleavage Mechanism and Metal Ion Dependence

Ribosomal Protein Alterations (e.g., L22 Mutations)

Alterations in ribosomal proteins, which are components of the 50S ribosomal subunit where quinupristin exerts its effect, can lead to resistance. asm.orgnih.govnih.gov Mutations in the gene encoding the L22 ribosomal protein are a notable example of this resistance mechanism. asm.orgnih.gov These mutations have been identified in clinical isolates of Staphylococcus aureus that have developed resistance during therapy with quinupristin-dalfopristin. nih.govnih.gov The mutations typically involve insertions or deletions within a protruding β-hairpin structure at the C-terminus of the L22 protein, a region that interacts with the 23S rRNA. asm.orgnih.govnih.gov

Mutations in the L22 ribosomal protein directly impact the binding of quinupristin and disrupt its synergistic action with dalfopristin (B1669780). asm.orgnih.gov While these mutations lead to increased minimum inhibitory concentrations (MICs) for erythromycin (B1671065) and quinupristin, the MICs for dalfopristin often remain unchanged. asm.orgnih.govnih.gov The primary consequence of the L22 alteration is the abolition of the synergistic binding of streptogramins A (dalfopristin) and B (quinupristin) to the ribosome. asm.orgnih.govjmilabs.com This loss of synergy is a key factor in the development of resistance to the quinupristin-dalfopristin combination. asm.orgnih.gov Studies have confirmed that introducing a plasmid with the altered L22 gene into a susceptible strain of S. aureus confers resistance to both erythromycin and quinupristin. asm.orgnih.govnih.gov

Dalfopristin Resistance Mechanisms Relevant to Quinupristin Combination

Acetyltransferase-Mediated Modification (vat Genes)

A primary mechanism of resistance to dalfopristin is its enzymatic modification by streptogramin A acetyltransferases (Vat enzymes), which are encoded by various vat (virginiamycin acetyltransferase) genes. oup.comasm.org These enzymes inactivate dalfopristin by acetylating a hydroxyl group on the antibiotic molecule. asm.orgscienceopen.com This modification prevents the drug from binding effectively to the 50S ribosomal subunit. scienceopen.com

Several vat genes have been identified in different bacterial species, including:

vat(A) , vat(B) , and vat(C) , primarily found in staphylococci. oup.comnih.govasm.org

vat(D) and vat(E) , found in Enterococcus faecium. oup.comnih.gov

vat(F) , which has been identified in the chromosome of Yersinia enterocolitica. asm.orgmcmaster.ca

vat(G) , a more recently discovered gene in E. faecium. asm.org

The presence of these plasmid-borne vat genes is a significant contributor to clinical resistance against the quinupristin-dalfopristin combination. nih.govasm.org

Table 1: Selected Acetyltransferase Genes Conferring Dalfopristin Resistance

Gene Organism(s) Function
vat(A) Staphylococcus aureus Encodes streptogramin A acetyltransferase. asm.org
vat(B) Staphylococci Encodes streptogramin A acetyltransferase. asm.org
vat(D) Enterococcus faecium Encodes streptogramin A acetyltransferase. oup.comnih.gov
vat(E) Enterococcus faecium Encodes streptogramin A acetyltransferase. oup.comnih.gov
vat(G) Enterococcus faecium Encodes streptogramin A acetyltransferase. asm.org

Efflux Pump Systems (vga, lsa Genes)

Active efflux is another crucial mechanism of resistance, where the antibiotic is actively transported out of the bacterial cell, preventing it from reaching its intracellular target. oup.comscienceopen.com This process is mediated by ATP-binding cassette (ABC) transporters encoded by specific resistance genes. nih.gov

vga Genes : Genes such as vga(A) and vga(B) encode ABC transporters that confer resistance to streptogramin A antibiotics in staphylococci. oup.comasm.org The presence of these genes is necessary for an organism to develop resistance to the quinupristin-dalfopristin combination. oup.com More recently, the vga(D) gene has been identified as the first ABC transporter conferring streptogramin A resistance in E. faecium. asm.org

lsa Gene : In Enterococcus faecalis, the intrinsic resistance to quinupristin-dalfopristin is associated with the lsa gene. oup.comnih.gov This gene encodes a protein with similarity to ABC transporters. nih.gov Disruption of the lsa gene in E. faecalis leads to a significant decrease in the MICs of both clindamycin (B1669177) and quinupristin-dalfopristin, indicating its role in efflux-mediated resistance. nih.gov

Table 2: Efflux Pump Genes Relevant to Streptogramin Resistance

Gene Organism(s) Function
vga(A) Staphylococci Encodes an ABC transporter for streptogramin A efflux. oup.comasm.org
vga(B) Staphylococci Encodes an ABC transporter for streptogramin A efflux. oup.comasm.org
vga(D) Enterococcus faecium Encodes an ABC transporter for streptogramin A efflux. asm.org
lsa Enterococcus faecalis Encodes an ABC-like transporter conferring resistance to lincosamides and streptogramin A. oup.comnih.gov

Table 3: List of Compounds

Compound Name
Acetyl-coenzyme A
Clindamycin
Dalfopristin
Erythromycin
Lincomycin
Pristinamycin (B1678112)
Pristinamycin IA
Pristinamycin IIA
Quinupristin
Quinupristin-dalfopristin
Telithromycin
Vancomycin (B549263)
Virginiamycin

Mutational Analysis of Ribosomal RNA Bases Conferring Resistance (e.g., A2062)

Alterations in the ribosomal target site are a key mechanism of resistance against antibiotics that inhibit protein synthesis. mdpi.com For streptogramins like Quinupristin, the 50S ribosomal subunit is the primary target. patsnap.com Mutations in the 23S rRNA component of this subunit can prevent effective binding of the drug, leading to resistance.

A critical nucleotide in this context is adenine 2062 (A2062, E. coli numbering). frontiersin.org Structural analyses of the 50S ribosomal subunit in complex with Quinupristin and Dalfopristin have revealed that A2062 is located at a pivotal position. nih.gov It is effectively "sandwiched" between the Quinupristin (a streptogramin B) and Dalfopristin (a streptogramin A) molecules when they are bound to the ribosome. frontiersin.orgnih.gov This nucleotide stacks between the macrocyclic ring of dalfopristin and quinupristin, and its orientation is adjusted to accommodate both drugs simultaneously. nih.gov

Due to this unique positioning, a mutation at A2062 can severely impact the binding of both streptogramin components. nih.gov For instance, an A2062C mutation in Streptococcus pneumoniae and an A2062G mutation in Mycoplasma pneumoniae have been shown to confer cross-resistance to both streptogramin A and B types. frontiersin.orgnih.govasm.org This makes mutations at this site particularly effective in generating resistance to the synergistic combination. nih.gov The binding of Dalfopristin induces a conformational change in the ribosome that enhances the binding of Quinupristin; the A2062 nucleotide is central to this synergistic interaction. patsnap.comfrontiersin.org

Table 1: Key Ribosomal Mutations and Alterations Conferring Quinupristin Resistance

Bacterial SpeciesMutation/AlterationEffectReference
Streptococcus pneumoniaeA2062C in 23S rRNAConfers cross-resistance to both streptogramin A and B. frontiersin.orgnih.gov
Mycoplasma pneumoniaeA2062G in 23S rRNASelected in the presence of Quinupristin-Dalfopristin. asm.org
Staphylococcus aureusMutation in L22 ribosomal proteinAbolishes synergy between streptogramin A and B components. oup.com

Horizontal Gene Transfer in Resistance Dissemination

Horizontal gene transfer (HGT) is a primary driver for the spread of antimicrobial resistance, allowing resistance determinants to move between different bacteria, including from animal to human pathogens. oup.comnih.gov This is particularly relevant for Quinupristin resistance, where specific genes are often located on mobile genetic elements like plasmids and transposons. oup.comnajah.edu

The most significant genes transferred horizontally that confer resistance to Quinupristin-Dalfopristin include those encoding acetyltransferases that inactivate Dalfopristin (streptogramin A) and efflux pumps that expel the antibiotic. oup.comnih.gov

Acetyltransferase Genes (vat): The vat genes (vatA, vatB, vatC, vatD, vatE) encode enzymes that acetylate and thereby inactivate streptogramin A compounds. najah.edunih.govnih.gov The presence of a vat gene is often necessary for an organism to become resistant to the Quinupristin-Dalfopristin combination. oup.com For example, vatD and vatE have been identified in Enterococcus faecium isolates from hospitalized patients, animals, and retail meat. oup.comnih.govnih.gov

Efflux Pump Genes (vga): The vga genes (vgaA, vgaB) encode ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing streptogramin A from the bacterial cell. nih.gov

Other Transferable Genes: Genes conferring resistance to the Quinupristin (streptogramin B) component, such as vgb (encoding a lyase) and erm (encoding rRNA methylases), can also be transferred, often on the same mobile elements as streptogramin A resistance genes. oup.comnih.govnih.gov

Studies have demonstrated the transferability of these resistance genes. In one instance, a large plasmid carrying vat(D), erm(B), and the vancomycin resistance gene vanA was shown to be transferable between E. faecium strains in mating experiments. oup.comnih.gov This highlights the grave potential for the co-dissemination of resistance to multiple classes of last-resort antibiotics. oup.comnih.gov The use of virginiamycin (a related streptogramin) in animal feed has been linked to a reservoir of Quinupristin-resistant enterococci in animals, which can potentially spread to humans. oup.comnih.govnih.gov

Table 2: Key Genes in Horizontal Transfer of Quinupristin-Dalfopristin Resistance

Gene(s)Resistance MechanismAffected ComponentReference
vat(A), vat(B), vat(C), vat(D), vat(E)Enzymatic inactivation (Acetyltransferase)Dalfopristin (Streptogramin A) oup.comnajah.edunih.gov
vga(A), vga(B)Active Efflux (ABC Transporter)Dalfopristin (Streptogramin A) nih.gov
vgb(A), vgb(B)Enzymatic inactivation (Lyase/Lactonase)Quinupristin (Streptogramin B) oup.comnih.gov
erm(A), erm(B), erm(C)Target modification (rRNA methylase)Quinupristin (Streptogramin B) oup.comnajah.edu
msrA, msrCActive EffluxQuinupristin (Streptogramin B) oup.comiwaponline.com

Emergence of Reduced Susceptibility during In Vitro Exposure

The development of resistance to Quinupristin-Dalfopristin can be selected for under laboratory conditions. Serial exposure of susceptible bacterial strains to sub-inhibitory concentrations of the antibiotic can lead to the emergence of mutants with reduced susceptibility or outright resistance. asm.orgoup.com

In one study, macrolide-susceptible Mycoplasma pneumoniae was passaged in the presence of sub-inhibitory concentrations of Quinupristin-Dalfopristin, leading to the selection of resistant mutants. asm.org These mutants were found to have point mutations in domain V of the 23S rRNA, specifically at position A2062. asm.org

Another study investigating Staphylococcus aureus found that after 24 hours of incubation with 1x the minimum inhibitory concentration (MIC) of Quinupristin-Dalfopristin, 12.5% of the tested methicillin-resistant S. aureus (MRSA) isolates became resistant. oup.com When the concentration was increased to 2x MIC, 8.3% of isolates still developed resistance. oup.com However, this phenomenon was not observed at 4x MIC, suggesting that higher concentrations may prevent the emergence of resistant subpopulations. oup.com

Similarly, in an in vitro pharmacodynamic model simulating endocardial vegetations, Quinupristin-Dalfopristin-resistant mutants of vancomycin-resistant Enterococcus faecium (VREF) emerged during monotherapy. asm.org The frequency of these resistant mutants was high, at approximately 4 x 10⁻⁴. asm.org Notably, the addition of doxycycline (B596269) to the regimen or the use of a high-dose continuous infusion of Quinupristin-Dalfopristin prevented the emergence of these resistant mutants over the 96-hour test period. asm.org This suggests that combination therapy may be a strategy to suppress the selection of resistant variants during treatment. oup.comasm.org

Table 3: Findings from In Vitro Resistance Selection Studies

OrganismExperimental ConditionOutcomeReference
Mycoplasma pneumoniaeSerial passage in sub-inhibitory concentrations.Selection of mutants with A2062G mutation in 23S rRNA. asm.org
Methicillin-Resistant Staphylococcus aureus (MRSA)24h exposure to 1x MIC of Quinupristin-Dalfopristin.12.5% of isolates developed resistance. oup.com
Vancomycin-Resistant Enterococcus faecium (VREF)Monotherapy in an in vitro pharmacodynamic model.Emergence of resistant mutants (MIC ≥4 µg/ml) at a frequency of ~4 x 10⁻⁴. asm.org
Vancomycin-Resistant Enterococcus faecium (VREF)Combination with Doxycycline or high-dose continuous infusion.Prevention of the emergence of resistance. asm.org

Pre Clinical in Vitro Antimicrobial Spectrum and Activity

Activity against Gram-Positive Organisms

The combination of quinupristin/dalfopristin (B1669780) demonstrates potent activity against a wide array of Gram-positive pathogens, including those with resistance to other antibiotic classes. merckmanuals.comnih.gov

Quinupristin/dalfopristin is highly active against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.govscielo.br Its efficacy is generally unaffected by resistance to oxacillin (B1211168) or other drugs like erythromycin (B1671065), ciprofloxacin, rifampicin, or gentamicin. oup.comoup.com More than 90% of S. aureus isolates have been reported to be susceptible to quinupristin/dalfopristin at concentrations of ≤1.0 µg/mL. asm.org

Studies have consistently shown low Minimum Inhibitory Concentration (MIC) values for quinupristin/dalfopristin against staphylococci. For MSSA, the MIC90 (the concentration required to inhibit 90% of isolates) is typically between 0.25–1.0 mg/L, and for MRSA, it is between 0.5–2.0 mg/L. oup.comnih.gov One large surveillance study found the MIC90 for both MSSA and MRSA to be 1.0 mg/L. oup.com Another study reported that all methicillin-sensitive strains were inhibited at 1 mg/L, and 75% of methicillin-resistant strains were inhibited at 1.5 mg/L. tandfonline.com The activity against coagulase-negative staphylococci is also notable, with all tested isolates being inhibited at 1 mg/L in one study. oup.com

However, the bactericidal activity of quinupristin/dalfopristin against S. aureus can be variable and may be influenced by the macrolide-lincosamide-streptogramin B (MLSB) resistance phenotype. asm.orgoup.com Strains with constitutive MLSB resistance may not be killed as effectively as susceptible or inducibly resistant strains. oup.comasm.orgoup.com

In Vitro Activity of Quinupristin/Dalfopristin against Staphylococci
OrganismResistance StatusMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
S. aureusMethicillin-Susceptible (MSSA)0.51.0 oup.com
S. aureusMethicillin-Resistant (MRSA)0.5 - 1.01.0 - 2.0 oup.comoup.com
Coagulase-Negative StaphylococciN/AN/A≤1.0 oup.com

Quinupristin/dalfopristin is active against Enterococcus faecium, including vancomycin-resistant (VRE) strains. nih.govresearchgate.netresearchgate.netnih.gov It is, however, generally considered bacteriostatic against E. faecium. researchgate.netresearchgate.net The vast majority of VRE isolates are susceptible, with an MIC90 often reported as 1.0 µg/mL or 2.0 µg/mL. nih.govresearchgate.net In a large emergency-use study, 98.6% of 291 tested VRE isolates had an MIC of ≤2.0 mg/L. oup.com

It is crucial to note that quinupristin/dalfopristin has poor activity against Enterococcus faecalis, which is intrinsically resistant. oup.commerckmanuals.comaafp.orgnih.gov Therefore, it is not a treatment option for infections caused by this species.

In Vitro Activity of Quinupristin/Dalfopristin against Enterococcus faecium
OrganismResistance StatusMIC Range (mg/L)MIC₉₀ (mg/L)Reference
E. faeciumVancomycin-Resistant (VRE)0.5 - 81.0 - 4.0 nih.govresearchgate.netoup.com
E. faecalisAll1 - 32≥8.0 oup.comoup.com

Quinupristin/dalfopristin demonstrates good in vitro activity against various streptococcal species, including Streptococcus pyogenes and Streptococcus pneumoniae. nih.govmerckmanuals.com Its effectiveness extends to strains of S. pneumoniae that are resistant to penicillin or erythromycin. oup.comnih.gov For most streptococcal isolates, the MIC90 is around 1.0 mg/L. nih.govnih.gov

For S. pyogenes, MIC values typically range from 0.06 to 1 mg/L, with an MIC90 of 0.5 mg/L. oup.com One major surveillance study found that 98% of over 4,000 S. pneumoniae isolates and 97% of other streptococcal species were susceptible to quinupristin/dalfopristin. aafp.org

Enterococcus faecium (Vancomycin-Resistant Strains)

Activity against Select Gram-Negative Bacteria and Anaerobes

The activity of quinupristin/dalfopristin against Gram-negative bacteria is limited. It is generally not active against Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp. nih.gov However, it does show inhibitory activity against certain Gram-negative respiratory pathogens like Moraxella catarrhalis and is moderately active against Haemophilus influenzae. nih.govnih.gov The MIC90 for M. catarrhalis has been reported as 0.5 μg/ml, while for H. influenzae, it is higher, around 8 μg/ml. asm.org

The drug is active against several anaerobic organisms, including Clostridium perfringens and Peptostreptococcus species. merckmanuals.comnih.gov

Activity against Atypical Pathogens (e.g., Mycoplasma spp.)

Quinupristin/dalfopristin exhibits good in vitro activity against atypical pathogens. oup.commerckmanuals.comaafp.org This includes activity against Mycoplasma pneumoniae, Mycoplasma hominis, and Legionella species. researchgate.netnih.govoup.com For Mycoplasma pneumoniae, the MIC90 has been reported to be as low as 0.0625 to 0.1 mg/L. nih.govnih.gov The drug is also active against Mycoplasma strains that are resistant to erythromycin. nih.govoup.com The MIC range for Legionella spp. is reported as 0.06-2 mg/L. nih.govoup.com

Assessment of Minimum Inhibitory Concentrations (MICs)

The MIC is a critical measure of an antibiotic's in vitro potency. For quinupristin/dalfopristin, MIC values demonstrate its strong activity against a focused group of pathogens. As detailed in the sections above, MIC90 values are consistently low for staphylococci (both MSSA and MRSA) and susceptible streptococci, typically ≤1.0 mg/L. nih.govaafp.org For vancomycin-resistant E. faecium, the MIC90 is generally around 1.0 to 2.0 mg/L. nih.govresearchgate.net

The following table summarizes representative MIC data for quinupristin/dalfopristin against various pathogens.

Summary of Quinupristin/Dalfopristin MIC Values
PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Staphylococcus aureus (MRSA)0.51.0 oup.com
Enterococcus faecium (VRE)N/A1.0 nih.gov
Streptococcus pneumoniae0.51.0 scielo.br
Streptococcus pyogenes0.250.5 oup.com
Moraxella catarrhalis0.50.5 asm.org
Mycoplasma pneumoniaeN/A0.1 nih.gov

Evaluation of Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the minimum inhibitory concentration (MIC). Quinupristin/dalfopristin exhibits a prolonged PAE against a variety of Gram-positive pathogens. asm.orgscielo.orgaafp.orgoup.comnih.gov

Studies have demonstrated significant PAEs for quinupristin/dalfopristin against several bacterial species. For instance, the PAE for Staphylococcus aureus can be up to 10 hours and for Streptococcus pneumoniae, it can be up to 9 hours. aafp.org One study investigating various Gram-positive cocci found that quinupristin/dalfopristin produced a PAE of over 2 hours for all 18 strains tested. asm.org The mean PAE was 4.7 hours for staphylococci and 2.8 hours for pneumococci. asm.org

Interestingly, the duration of the PAE can be influenced by the resistance profile of the bacteria. For example, constitutively macrolide-resistant staphylococci have been shown to have shorter PAEs compared to inducibly resistant strains. asm.org Similarly, vancomycin-resistant Enterococcus faecium (VREF) strains exhibited a considerably shorter PAE (mean of 2.6 hours) than vancomycin-susceptible strains (mean of 8.5 hours). asm.org Another study focusing on VREF reported a PAE range of 0.2 to 3.2 hours when exposed to the drug combination at four times the MIC. asm.org In contrast, a study on Bacillus anthracis reported that quinupristin/dalfopristin had the longest PAE of all antibiotics tested, lasting for 7 to 8 hours. nih.govoup.com

The table below summarizes the post-antibiotic effect of quinupristin/dalfopristin against various bacteria as reported in selected studies.

OrganismPAE Duration (hours)Study Conditions
Staphylococcus aureus2.0 - 8.0 h asm.org2 x MIC exposure
Staphylococcus aureusup to 10 h aafp.orgNot specified
Streptococcus pneumoniae7.5 - >9.0 h asm.org2 x MIC exposure
Streptococcus pneumoniaeup to 9 h aafp.orgNot specified
Streptococcus pyogenes>18 h asm.orgNot specified
Enterococcus faecium (Vancomycin-susceptible)8.5 h (mean) asm.org2 x MIC exposure
Enterococcus faecium (Vancomycin-resistant)2.6 h (mean) asm.org2 x MIC exposure
Enterococcus faecium (Vancomycin-resistant)0.2 - 3.2 h asm.org4 x MIC exposure
Bacillus anthracis7 - 8 h nih.govoup.com10 x MIC, 2h exposure

Methodologies for In Vitro Susceptibility Testing

Standardized methods are crucial for accurately determining the susceptibility of bacteria to antimicrobial agents in a clinical laboratory setting. For quinupristin/dalfopristin, these methods are well-defined and are based on dilution or diffusion techniques. fda.govtapermd.com

Dilution Techniques: Quantitative methods like broth microdilution or agar (B569324) dilution are used to determine the minimum inhibitory concentration (MIC) of quinupristin/dalfopristin. fda.govtapermd.comoup.com These tests use a standardized inoculum of the bacteria and standardized concentrations of quinupristin/dalfopristin powder, maintaining the 30:70 ratio. fda.govtapermd.com For testing certain fastidious organisms like Streptococcus pneumoniae, the medium (cation-adjusted Mueller-Hinton broth) is often supplemented with lysed horse blood. fda.govfda.gov

Diffusion Techniques: The disk diffusion method is another standardized quantitative procedure. fda.govtapermd.com This involves placing a paper disk impregnated with 15 µg of quinupristin/dalfopristin (in the 30:70 ratio) onto an agar plate inoculated with the test organism. fda.govfda.gov The diameter of the zone of growth inhibition around the disk is then measured and correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant. fda.gov

The Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), provides interpretive criteria for these tests. oup.comasm.orgoup.com The table below shows the provisional MIC and zone diameter breakpoints for interpreting the susceptibility of Enterococcus faecium, Staphylococcus spp., and Streptococcus spp. to quinupristin/dalfopristin.

InterpretationMIC (µg/mL)Zone Diameter (mm)
Susceptible (S)≤1.0≥19
Intermediate (I)2.016-18
Resistant (R)≥4.0≤15

Data sourced from references fda.govoup.com. It is noted that these are provisional criteria that may be re-evaluated as more clinical data becomes available. oup.com

For quality control, specific American Type Culture Collection (ATCC) strains are used to ensure the accuracy and precision of the testing procedures. fda.govfda.gov

Quality Control StrainAcceptable MIC Range (µg/mL)
Enterococcus faecalis (ATCC 29212)2.0 - 8.0
Staphylococcus aureus (ATCC 29213)0.25 - 1.0

Data sourced from references fda.govfda.gov.

Computational Modeling and Structure Activity Relationship Studies

In Silico Approaches for Molecular Interactions

In silico techniques are fundamental to modern drug discovery, allowing researchers to simulate and predict the interactions between a ligand, such as quinupristin, and its biological target at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netnih.gov This technique is widely used to forecast the binding mode and affinity of a small molecule to its protein target. nih.govimrpress.com

In studies investigating quinupristin, molecular docking has been employed to explore its binding interactions with various targets. For instance, in the context of drug repurposing, docking simulations were used to screen for inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). scienceopen.com These virtual screens identified quinupristin as a promising candidate, predicting that it binds within the conserved RNA tunnel of the RdRp. researchgate.netscienceopen.com This binding is hypothesized to block the entry of nucleoside triphosphates (NTPs) and the RNA template, thereby inhibiting viral replication. researchgate.netscienceopen.com One study reported a docking binding affinity of -12.2 kcal/mol for quinupristin against the SARS-CoV-2 RdRp. nih.gov

Further docking studies have explored quinupristin's potential as an anticancer agent. When screened against human topoisomerase II, quinupristin showed a promising docking score, suggesting it may act as an inhibitor of this enzyme. tandfonline.com Its native target is the 50S ribosomal subunit in bacteria, where it is known to block the peptide exit tunnel, preventing protein synthesis. scienceopen.comresearchgate.net Docking studies based on the co-crystalized X-ray structure (PDB ID: 1SM1) have helped visualize this interaction. scienceopen.comresearchgate.net

Target ProteinPredicted Binding Affinity (kcal/mol)Key Predicted InteractionsPotential Outcome
SARS-CoV-2 RdRp -12.2 nih.govBinds across the RNA tunnel. researchgate.netscienceopen.comBlocks access for NTPs and RNA, inhibiting viral replication. scienceopen.com
Human Topoisomerase II Favorable docking score (specific value not reported) tandfonline.comBinds to the enzyme-DNA complex. tandfonline.comPotential anticancer activity through enzyme inhibition. tandfonline.com
Bacterial 50S Ribosome N/A (experimentally confirmed target)Blocks the peptide exit tunnel. scienceopen.comresearchgate.netInhibition of bacterial protein synthesis. medchemexpress.com

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time, clarifying the behavior of a ligand within a protein's binding pocket. imrpress.comtandfonline.com These simulations are crucial for assessing the stability of the ligand-protein complex predicted by molecular docking. imrpress.com

For quinupristin and related compounds, MD simulations have been used to validate docking poses and analyze the stability of interactions. In studies of potential topoisomerase II inhibitors, MD simulations lasting 200 nanoseconds were performed on promising candidates to monitor their behavior in the binding site. tandfonline.com Similarly, when investigating potential SARS-CoV-2 inhibitors, all-atom MD simulations were used to generate flexible protein conformations for docking, accounting for the inherent flexibility of the target protein. scienceopen.com The stability of the quinupristin-RdRp complex was further suggested by its consistent binding pose within the RNA tunnel during these simulations. researchgate.net Such simulations are essential for confirming that the predicted interactions are maintained over a dynamic timeframe. nih.gov

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to build a theoretical model. omicstutorials.comwikipedia.org This technique relies on the amino acid sequence of the target protein and the experimentally determined structure of a related homologous protein, which serves as a template. omicstutorials.comwikipedia.org

This approach is critical in drug discovery for enabling structure-based studies on novel or less-characterized targets. omicstutorials.com For example, in the investigation of novel antibacterial agents against vancomycin-resistant Enterococcus (VRE), a homology model of the Enterococcus faecium α-carbonic anhydrase (Efα-CA) was constructed. nih.gov This model was then used for molecular docking studies to understand the structure-activity relationships of potential inhibitors. nih.gov While not a direct study on quinupristin, this illustrates the methodology that would be applied if a novel target for quinupristin or its derivatives were identified for which no crystal structure exists. The accuracy of a homology model is highly dependent on the sequence similarity between the target and the template protein. wikipedia.org

Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models that correlate the chemical structures of compounds with their biological activities. wikipedia.orgmedcraveonline.com These models use molecular descriptors—numerical values representing physicochemical properties—to predict the activity of new, unsynthesized molecules. jocpr.comnih.gov The goal is to establish a reliable relationship that can guide the design of more potent compounds. medcraveonline.com

QSAR models are used extensively in drug discovery to prioritize compounds for synthesis, optimize lead candidates, and predict pharmacokinetic and toxicological properties. jocpr.com While specific, detailed QSAR models exclusively for quinupristin are not widely published, the principles of SAR are fundamental to its development. For example, a study on streptogramin A derivatives, which are used in combination with quinupristin (a streptogramin B), performed a structure-activity relationship refinement to evaluate how different chemical modifications affected their ability to suppress glioblastoma stem cell growth. nih.gov Such SAR studies, which form the basis of QSAR, are crucial for understanding how structural changes in the quinupristin or dalfopristin (B1669780) scaffold impact biological function. nih.govmdpi.com A formal QSAR model for streptogramins would allow for the high-throughput virtual screening of novel derivatives to identify those with potentially enhanced activity or improved properties. researchgate.net

Fragment-Based Drug Design (FBDD) Methodologies

Fragment-Based Drug Design (FBDD) is an approach for identifying lead compounds by screening small chemical fragments (typically with a molecular weight <300 Da). biosolveit.dewikipedia.org These fragments usually bind weakly to the biological target, but their interactions are often very efficient. biosolveit.de Once identified, these fragments can be optimized into more potent leads by "growing" them to fill adjacent pockets or by "linking" two or more fragments that bind to different sites. biosolveit.degardp.org

FBDD offers an alternative to traditional high-throughput screening (HTS) and allows for a more efficient exploration of chemical space. wikipedia.orgopenaccessjournals.com Given that quinupristin is a large and complex natural product, FBDD is not a typical approach for its initial discovery. However, FBDD principles could be applied retrospectively or for optimization. For instance, the core chemical scaffolds within quinupristin could be broken down into their constituent fragments. Studying the binding of these individual fragments to the 50S ribosome could reveal which parts of the molecule contribute most significantly to its binding affinity. This information could then guide the synthesis of simplified or novel analogs that retain the key interacting moieties while potentially having improved pharmacological properties. Computational FBDD tools can assist in this process by predicting how fragments bind and how they can be effectively linked or grown. nih.gov

Applications in Novel Target Identification and Drug Repurposing (e.g., Viral Targets)

Computational approaches are powerful tools for drug repurposing, which aims to find new uses for existing approved drugs. nih.govpharmafocusasia.com This strategy can significantly reduce the time and cost of drug development. pharmafocusasia.com Virtual screening and molecular docking have been instrumental in identifying quinupristin as a potential candidate for non-bacterial targets. nih.gov

A prominent example is the investigation of quinupristin as an antiviral agent against SARS-CoV-2. scienceopen.com Several in silico studies screened libraries of FDA-approved drugs against key viral proteins. nih.govnih.gov Quinupristin was consistently identified as a top candidate for inhibiting the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. scienceopen.comnih.gov Docking simulations predicted that quinupristin binds within the RNA tunnel of the RdRp, physically blocking the synthesis of viral RNA. researchgate.netscienceopen.com This repurposing hypothesis is based on the functional similarity between the bacterial ribosome exit tunnel, quinupristin's native target, and the tunnel-like active site of the viral polymerase. researchgate.netresearchgate.net These computational findings have positioned quinupristin as a potential therapeutic for COVID-19, pending further experimental validation. scienceopen.com

Integration of Computational Chemistry in Medicinal Chemistry Design

The design and optimization of antibiotics like quinupristin have been significantly enhanced by the integration of computational chemistry. These in silico approaches allow for the rational design of new derivatives, prediction of their biological activity, and a deeper understanding of their interactions with biological targets at a molecular level. nih.govfrontiersin.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are pivotal in modern medicinal chemistry for accelerating the discovery of more effective and targeted drugs. mdpi.comsrce.hr

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as quinupristin) when bound to a second (a receptor, such as a bacterial ribosome) to form a stable complex. mdpi.com This method is instrumental in drug design, providing insights into the binding affinity and interaction patterns that are crucial for a drug's mechanism of action. frontiersin.org

In the context of quinupristin, which is a streptogramin B antibiotic, it functions synergistically with streptogramin A antibiotics like dalfopristin. nih.govdrugbank.com Computational studies have been employed to further refine and develop new streptogramin analogs. For instance, docking calculations based on the cryo-electron microscopy (cryo-EM) structure of the quinupristin/dalfopristin (Q/D) complex bound to the mitochondrial ribosome have been used to guide the development of a new series of streptogramin A derivatives. nih.gov This structure-based design approach aimed to create compounds with improved potency and cellular penetration. nih.gov

In silico studies have also explored quinupristin for drug repurposing and identifying new potential targets. Molecular docking simulations have investigated its binding to various bacterial and viral proteins. One study identified quinupristin as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, suggesting it could block the RNA tunnel and inhibit viral replication. researchgate.net Another computational analysis identified aldehyde-alcohol dehydrogenase in Enterococcus faecium as a potential target for quinupristin, proposing it as a novel therapeutic strategy against this pathogen. biorxiv.org

Compound/AnalogBiological TargetComputational MethodKey FindingsReference
Quinupristin/Dalfopristin AnalogsMitochondrial RibosomeMolecular DockingGuided the design of new streptogramin A derivatives to enhance binding and potency when used with quinupristin. nih.gov
QuinupristinSARS-CoV-2 RdRpMolecular DockingPredicted to bind within the RNA tunnel, potentially blocking viral replication. researchgate.net
QuinupristinAldehyde-alcohol dehydrogenase (E. faecium)In Silico DockingIdentified as a potential drug target for developing specific inhibitors. biorxiv.org
Flopristin, (16R)-1e, (16R)-2eMitochondrial RibosomeMolecular DockingDesigned derivatives of dalfopristin and virginiamycin M1 that showed higher potency than lead compounds. nih.gov

Structure-Activity Relationship (SAR) and QSAR Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com The goal is to identify the key chemical features (pharmacophores) responsible for the drug's efficacy, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds. oncodesign-services.commdpi.com

For streptogramin antibiotics, SAR studies are crucial for overcoming challenges like bacterial resistance and improving physicochemical properties. researchgate.net Research has focused on creating new derivatives and then performing SAR refinement to evaluate their ability to inhibit biological processes, such as mitochondrial translation in cancer cells or bacterial growth. nih.gov A study focused on developing streptogramin A derivatives used SAR analysis to assess how different chemical modifications to the dalfopristin and virginiamycin M1 scaffolds impacted their potency against glioblastoma stem cells, both alone and in combination with quinupristin. nih.gov This led to the identification of fluorine-containing derivatives with enhanced activity and better cell penetration. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent a further evolution of SAR, using statistical and machine learning methods to build mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.comnih.gov These predictive models can then be used to estimate the activity of newly designed compounds before they are synthesized, saving time and resources. mdpi.com While specific QSAR studies focusing exclusively on quinupristin are not extensively detailed in the literature, the methodology is widely applied in the development of new antibiotics. nih.govmdpi.com For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to design novel quinone derivatives active against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen also targeted by quinupristin. mdpi.com These models provide insights into how steric, electronic, and other physicochemical properties of the molecules influence their antibacterial potency, guiding the synthesis of more effective agents. mdpi.com

Study FocusMethodologyKey Structural InsightsOutcomeReference
Streptogramin A DerivativesSAR RefinementModification of dalfopristin and virginiamycin M1 scaffolds. Addition of fluorine atoms.Identified derivatives with greater potency and cell penetration for use with quinupristin. nih.gov
Resistance-Evading StreptograminsRational Design & Modular SynthesisCreation of analogs that avoid enzymatic modification (acetylation) by resistant bacteria.Developed analogs effective against streptogramin-resistant bacterial strains. researchgate.net
Pyrimido-isoquinolin-quinones3D-QSAR (CoMFA/CoMSIA)Steric, electronic, and hydrogen-bond acceptor properties were key for activity against MRSA.Guided the design and synthesis of 13 new derivatives with potent antibacterial activity. mdpi.com

Analogues, Derivatives, and Drug Discovery Approaches

Semi-synthetic Modification Strategies

The journey of quinupristin from a natural product to a clinical workhorse is a testament to the power of semi-synthetic modifications. scienceopen.com Derived from naturally occurring streptogramin B antibiotics, quinupristin itself is a semi-synthetic derivative. scienceopen.com These modifications have been crucial in improving the pharmacological properties of the parent compounds. A notable example is the combination of quinupristin with dalfopristin (B1669780), another semi-synthetic streptogramin derivative, which act synergistically to create a potent bactericidal agent. rsc.orgnih.gov

Researchers have explored a variety of strategies to create novel quinupristin analogues. These include synthetic, chemoenzymatic, and solid-phase synthesis approaches. nih.govpnas.org One promising avenue involves the concept of mutasynthesis, a metabolic engineering technique that combines chemical synthesis with genetic engineering. This method allows for the targeted derivatization of complex natural products like pristinamycin (B1678112), the precursor to quinupristin. rsc.org

A key area of focus for semi-synthetic modifications has been the 4-oxo-L-pipecolic acid moiety of pristinamycin I, the parent compound of quinupristin. The addition of an (R)-2-(quinuclidin-3-ylthio)ethyl substituent at this position led to the creation of quinupristin. rsc.org Further research has explored the introduction of various other groups at this site to enhance activity and overcome resistance.

Parent Compound Modification Strategy Resulting Derivative Key Improvement
Pristinamycin IAddition of (R)-2-(quinuclidin-3-ylthio)ethyl groupQuinupristinEnhanced antibacterial activity
Pristinamycin IIASemi-synthesisDalfopristinSynergistic action with quinupristin
Virginiamycin BSemi-synthetic modificationsVarious analoguesAttempts to reduce affinity to resistance enzymes

Rational Design of New Antimicrobial Agents

The rational design of new antimicrobial agents based on the quinupristin scaffold is a burgeoning field, driven by an increasing understanding of its structure-activity relationships and its interaction with the bacterial ribosome. mdpi.com By leveraging computational modeling and structural biology, scientists can predict how modifications to the quinupristin molecule will affect its binding affinity and efficacy. mdpi.com

One of the primary goals of rational design is to create analogues that can overcome existing resistance mechanisms. nih.gov For instance, understanding how resistance enzymes like virginiamycin B lyase (Vgb) inactivate quinupristin allows for the design of new derivatives that are less susceptible to this enzymatic degradation. nih.govpnas.org The analysis of the Vgb–quinupristin structure provides a roadmap for developing streptogramins that are impervious to Vgb-mediated resistance. pnas.org

The modular nature of streptogramin synthesis has also been a boon for rational design. nih.gov By synthesizing different fragments of the molecule separately and then combining them, researchers can rapidly generate a diverse library of analogues for screening. nih.gov This approach has been successfully used to create synthetic group A streptogramins that can overcome resistance mediated by Vat enzymes. nih.gov

Chemical Biology Approaches in Target and Mechanism Elucidation

Chemical biology provides a powerful toolkit for dissecting the intricate mechanisms by which quinupristin exerts its antibacterial effects. frontiersin.org These approaches allow researchers to study the interactions between quinupristin and its target, the bacterial ribosome, in a cellular context.

Application of Chemical Probes

Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein target. promega.com In the context of quinupristin, chemical probes can be used to:

Identify and validate drug targets: By attaching a reporter tag to a quinupristin analogue, researchers can "fish out" its binding partners from a complex cellular lysate, confirming the ribosome as its primary target. biorxiv.orgresearchgate.net

Elucidate the mechanism of action: Probes can be used to study how quinupristin binding affects ribosomal function, such as protein synthesis. researchgate.netnih.gov

Investigate off-target effects: Chemical proteomics, a technique that uses chemical probes to map the protein interaction landscape of a small molecule, can help identify any unintended targets of quinupristin, providing insights into potential side effects. researchgate.net

The development of high-quality chemical probes is crucial for obtaining meaningful biological data. deakin.edu.au These probes must be potent, selective, and have a well-defined mechanism of action. deakin.edu.au Photoaffinity labeling (PAL) is one such technique that has emerged as a powerful tool for target deconvolution in complex cellular environments. researchgate.net

Strategies for Overcoming Resistance through Structural Modification

The emergence of bacterial resistance to quinupristin-dalfopristin is a significant clinical challenge. researchgate.net Resistance can arise through several mechanisms, including enzymatic modification of the drug, active efflux, and alteration of the ribosomal target site. researchgate.netmdpi.com

Structural modification of the quinupristin molecule is a key strategy for overcoming these resistance mechanisms. scienceopen.com By altering the parts of the molecule that are recognized by resistance enzymes or efflux pumps, it is possible to create new derivatives that can evade these defenses.

For example, resistance to type B streptogramins like quinupristin is often mediated by virginiamycin B lyase (Vgb), which linearizes the antibiotic at its ester linkage. nih.gov Structural analysis of the Vgb-quinupristin complex has revealed key interactions that can be targeted for modification. pnas.org By altering the drug to reduce its affinity for Vgb without compromising its binding to the ribosome, it may be possible to circumvent this resistance mechanism. nih.gov

Structural Biology and Elucidation

Crystallographic Analysis of Ribosome-Antibiotic Complexes

The synergistic bactericidal effect of the Quinupristin-Dalfopristin combination is rooted in their cooperative binding to the 50S subunit of the bacterial ribosome. nih.gov Crystal structures of the large ribosomal subunit from organisms like Deinococcus radiodurans and Escherichia coli in complex with these antibiotics have revealed the molecular basis for their potent inhibition of protein synthesis. nih.govescholarship.org

Quinupristin, a streptogramin B antibiotic, binds within the nascent polypeptide exit tunnel of the 50S ribosomal subunit. nih.govnih.gov Its binding site is located at the entrance of the tunnel and does not directly contact the peptidyl transferase center (PTC). nih.gov This position is analogous to the binding site of macrolide antibiotics, which explains the observed competition between these two classes of drugs. nih.gov Quinupristin establishes a network of hydrophobic interactions with nucleotides from domains II, IV, and V of the 23S rRNA. nih.gov A key interaction involves the hydroxypicoline group of Quinupristin, which stacks against the base of nucleotide A2062. escholarship.org The binding of Quinupristin physically obstructs the path of the growing polypeptide chain, allowing for the formation of only a few peptide bonds before protein synthesis is arrested. nih.gov

Dalfopristin (B1669780), a streptogramin A antibiotic, binds directly within the peptidyl transferase center (PTC), the active site of the ribosome responsible for peptide bond formation. nih.govnih.gov Its binding site spans both the A- and P-sites, thereby interfering with the correct positioning of aminoacyl-tRNA molecules. nih.govresearchgate.net This direct interference with substrate binding at the catalytic core of the ribosome is the primary mechanism by which Dalfopristin inhibits protein synthesis. nih.govpatsnap.com The binding of Dalfopristin induces a conformational change in the ribosome that enhances the binding affinity of Quinupristin by approximately 100-fold, a key aspect of their synergistic relationship. researchgate.net

The simultaneous binding of Quinupristin and Dalfopristin induces significant conformational changes within the peptidyl transferase center. nih.govnih.gov One of the most dramatic rearrangements is the flipping of the universally conserved nucleotide U2585 by approximately 160° away from the PTC. escholarship.org In this new, stable, and non-productive orientation, the U2585 base coordinates a magnesium ion, which in turn interacts with adjacent nucleotides U2584 and G2583. nih.govescholarship.org This structural alteration leads to the breaking of the G2583-U2506 wobble base pair. escholarship.org Furthermore, nucleotide A2062 is repositioned to be "sandwiched" between the two antibiotic molecules, forming stacking interactions and hydrogen bonds with both Quinupristin and Dalfopristin. nih.govescholarship.orgfrontiersin.org This induced, stable distortion of the PTC is believed to be a primary contributor to the bactericidal activity and the prolonged, post-antibiotic effect of streptogramins. nih.govnih.gov

Interactive Table 1: Crystallographic Data for Ribosome-Streptogramin Complexes

PDB IDComplexOrganismResolution (Å)Key FindingsReference
4U2670S Ribosome + Dalfopristin + QuinupristinEscherichia coli3.35Shows U2585 flipping and A2062 sandwiched between drugs. escholarship.orgfrontiersin.org
Not specified50S Ribosome + Dalfopristin + QuinupristinDeinococcus radiodurans3.4Elucidated synergistic binding and conformational changes in the PTC. nih.gov

Dalfopristin Binding at the Peptidyl Transferase Center

Structural Characterization of Resistance-Mediating Enzymes

A significant mechanism of resistance to streptogramin B antibiotics like Quinupristin is the enzymatic inactivation by Virginiamycin B Lyase (Vgb). pnas.orgnih.gov

Crystal structures of Virginiamycin B Lyase (Vgb) from Staphylococcus aureus have been determined in both its apoenzyme form and in a complex with Quinupristin and a Mg²⁺ ion, at resolutions of 1.65 Å and 2.8 Å, respectively. pnas.orgnih.gov The enzyme exhibits a seven-bladed β-propeller fold, a structural motif not previously anticipated from its amino acid sequence. pnas.orgnih.gov Quinupristin binds within a large depression on the enzyme's surface, where it is held primarily by van der Waals forces. pnas.orgrcsb.org

Interactive Table 2: Crystallographic Data for Virginiamycin B Lyase (Vgb)

PDB IDStructureOrganismResolution (Å)Key FeaturesReference
2Z2OApoenzyme of VgbStaphylococcus aureus1.65Reveals the seven-bladed β-propeller fold. pnas.orgrcsb.org
2Z2NVgb in complex with Quinupristin and Mg²⁺Staphylococcus aureus2.8Shows substrate binding in a surface depression. pnas.orgnih.gov

Structural and biochemical analyses have revealed that Vgb is not a hydrolase as initially presumed, but a lyase. pnas.orgresearchgate.net It inactivates Quinupristin by catalyzing an intramolecular elimination reaction across the ester bond of the macrolactone ring, which linearizes and inactivates the antibiotic. pnas.orgresearchgate.netmpi-cbg.de This reaction is dependent on a divalent metal ion, such as Mg²⁺. pnas.org

The proposed catalytic mechanism, supported by the crystal structure of the enzyme-substrate complex and site-directed mutagenesis, involves several key residues. pnas.org The Mg²⁺ ion coordinates to the oxygen atoms of the 3-hydroxypicolinic acid group of Quinupristin. pnas.org This coordination, along with an interaction with Tyr-18, facilitates the initial step: the abstraction of a proton from the Cα of the threonine residue by the catalytic base, His-270. pnas.org Other conserved residues, including His-228, Glu-268, and Glu-284, are also critical for the subsequent steps leading to the cleavage of the ester bond. pnas.orgmpi-cbg.de This detailed mechanistic understanding of Vgb provides a basis for designing next-generation streptogramins that could evade this resistance mechanism. pnas.orgnih.gov

Interactive Table 3: Key Catalytic Residues in Vgb from S. aureus

ResidueProposed FunctionReference
Tyr-18Facilitates proton abstraction via interaction with the Mg²⁺-linked system. pnas.org
His-228Plays a critical role in the breakage of the ester bond after deprotonation. pnas.org
Glu-268Part of the conserved catalytic network. pnas.orgmpi-cbg.de
His-270Acts as the catalytic base, performing the initial proton abstraction. pnas.org
Glu-284Part of the conserved catalytic network (or Lys285 in S. cohnii). pnas.orgmpi-cbg.de

Crystal Structures of Streptogramin B Lyase (Vgb)

Advanced Techniques in Protein Crystal Structure Elucidation

The determination of the three-dimensional structure of quinupristin in complex with its biological targets is fundamental to understanding its mechanism of action and the basis of bacterial resistance. Elucidating these complex molecular interactions requires sophisticated structural biology techniques capable of resolving large assemblies with high precision. Primarily, X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in providing near-atomic resolution insights into how quinupristin binds to the bacterial ribosome and how resistance enzymes inactivate it.

High-Resolution X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystal. jaxa.jpsci-hub.se For quinupristin, this method has been successfully applied to visualize its interaction with both its primary target, the 50S ribosomal subunit, and with resistance enzymes like virginiamycin B lyase (Vgb). pnas.org

Researchers crystallized the 50S ribosomal subunit from organisms such as Deinococcus radiodurans in complex with quinupristin and its synergistic partner, dalfopristin. nih.govrcsb.orgresearchgate.net The resulting crystal structures revealed that quinupristin, a type B streptogramin, binds within the nascent polypeptide exit tunnel of the ribosome. nih.govresearchgate.net This position is similar to that of macrolide antibiotics, explaining their competitive binding. nih.govfrontiersin.org The binding of dalfopristin in the adjacent peptidyl transferase center induces a conformational change in the ribosome that enhances the affinity for quinupristin by approximately 100-fold, explaining their synergistic bactericidal effect. drugbank.comresearchgate.net This structural rearrangement stabilizes a non-productive state of the ribosome, ultimately inhibiting protein synthesis. nih.govrcsb.org

Furthermore, X-ray crystallography has been crucial in understanding resistance mechanisms. The crystal structure of Vgb from Staphylococcus aureus in complex with quinupristin was determined at 2.8 Å resolution. pnas.org This revealed that the enzyme inactivates the antibiotic by linearizing the cyclic peptide structure. A comparison between the quinupristin binding mode in Vgb and in the ribosome highlighted differences that could be exploited to design new streptogramins that are less susceptible to enzymatic inactivation. pnas.org

ComplexOrganismTechniquePDB IDResolution (Å)Space Group
50S Ribosomal Subunit with Quinupristin & DalfopristinDeinococcus radioduransX-ray Crystallography1SM13.10P212121
Virginiamycin B lyase (Vgb) with Quinupristin & Mg2+Staphylococcus aureusX-ray Crystallography1YJW2.80P212121
Apo-Virginiamycin B lyase (Vgb)Staphylococcus aureusX-ray Crystallography1YJX1.65C2

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique for determining the structures of large and conformationally flexible macromolecular assemblies like the ribosome, which can be challenging to crystallize. elifesciences.orgnih.gov This method involves flash-freezing purified complexes in a thin layer of ice and imaging them with an electron microscope. elifesciences.org

Cryo-EM has also been used to study drug-dependent ribosome stalling. For instance, a cryo-EM structure of a ribosome stalled by the ErmBL leader peptide in the presence of erythromycin (B1671065) showed how an antibiotic can redirect the path of a nascent peptide in the exit tunnel to inhibit protein synthesis. nih.gov While this study focused on a macrolide, the methodology is directly applicable to investigating the more complex synergistic stalling mechanism induced by the quinupristin-dalfopristin pair.

ComplexOrganismTechniqueResolution (Å)Key Finding
Human Mitoribosome with Quinupristin/DalfopristinHomo sapiensCryo-EM3.9Quinupristin binds at the exit tunnel entrance, inducing rRNA conformational changes. researchgate.net

Complementary and Emerging Techniques

While X-ray crystallography and cryo-EM have provided the bulk of structural data, other advanced techniques offer the potential for deeper insights into the dynamics of quinupristin's interactions.

Time-Resolved Crystallography : This technique uses a "pump-probe" approach to capture molecular snapshots of a protein in action, effectively creating a molecular movie of a biological process. southcoastbiosciencesdtp.ac.ukmdpi.com Using methods like time-resolved serial femtosecond crystallography (TR-SFX), researchers can investigate the structural dynamics of ligand binding and enzymatic reactions. rsc.org This could be applied to visualize the sequence of conformational changes in the ribosome as dalfopristin binds first, followed by the high-affinity binding of quinupristin, providing a frame-by-frame view of their synergistic mechanism.

Neutron Crystallography : Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. mdpi.com This makes neutron crystallography exceptionally powerful for locating hydrogen and deuterium (B1214612) atoms. mdpi.comnih.gov This capability is crucial for determining the protonation states of amino acid side chains in active sites and for precisely defining hydrogen-bonding networks that mediate protein-ligand interactions. nih.gov Applying this technique to quinupristin-ribosome or quinupristin-Vgb complexes could offer an unparalleled level of detail about the chemical interactions, such as the role of specific hydrogen bonds in binding affinity and catalytic activity. pnas.orgmdpi.com

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating quinupristin from its co-administered compound, dalfopristin (B1669780), as well as from their respective metabolites in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of quinupristin, often in combination with dalfopristin. Specific and sensitive HPLC methods have been developed to simultaneously measure quinupristin and its main metabolites in human plasma. researchgate.net These methods typically involve solid-phase extraction (SPE) for sample clean-up, followed by separation using a reversed-phase HPLC column.

Detection is frequently accomplished using a combination of UV and fluorescence detectors. mdpi-res.com For instance, one validated method utilized fluorimetric detection for quinupristin and its metabolites, while UV detection was used for dalfopristin and its primary metabolite. Such methods have demonstrated good recovery and low limits of quantitation. In studies analyzing quinupristin in plasma and dialysate, HPLC methods have proven to be specific and sensitive. scispace.comchromatographytoday.com The precision and accuracy of these assays are well-established, with coefficients of variation typically below 12% in plasma. scispace.comchromatographytoday.com The development of gradient HPLC methods has also been crucial for routine quality control, stability, and compatibility studies of the combined quinupristin-dalfopristin product.

HPLC Method Performance for Quinupristin Analysis
MatrixParameterValue for QuinupristinReference
PlasmaLinearity Range0.025 to 5 µg/mL scispace.com
Limit of Quantitation (LOQ)0.025 mg/L
Accuracy96% to 104.8% scispace.com
DialysateLinearity Range0.2 to 2 µg/mL scispace.com
Limit of Quantitation (LOQ)0.2 µg/mL scispace.com

Direct analysis of quinupristin using Gas Chromatography (GC) is generally not feasible. GC is best suited for compounds that are volatile and thermally stable, allowing them to be vaporized without decomposition in the heated GC inlet. nih.gov Quinupristin, a large and complex peptide-like molecule, possesses low volatility and is susceptible to thermal degradation at the high temperatures required for GC analysis. theses.cznih.gov

To analyze non-volatile and thermally labile compounds like quinupristin by GC, a chemical derivatization step is necessary. nih.gov Derivatization modifies the molecule by replacing polar functional groups (such as -OH, -NH, -SH) with non-polar groups, thereby increasing its volatility and thermal stability. researchgate.net Common derivatization techniques include silylation, alkylation, and acylation. chromatographytoday.com While GC has been mentioned in the broader context of antibiotic analysis, frontiersin.orglmaleidykla.lt specific, validated GC methods for the routine quantification of derivatized quinupristin are not prominently featured in the literature, with liquid chromatography methods being strongly preferred.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with chromatography, provides exceptional selectivity and sensitivity for the analysis of quinupristin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive quantification of quinupristin. Rapid and specific LC-MS/MS methods have been developed for the simultaneous determination of quinupristin and dalfopristin. theses.czmdpi.com These methods typically employ positive electrospray ionization tandem mass spectrometry (+ESI-MS/MS) and operate in multiple reaction monitoring (MRM) mode, which enhances specificity and sensitivity. theses.czmdpi.com

The MRM approach uses specific precursor-to-product ion transitions for each compound, ensuring accurate identification and quantification even in complex matrices. theses.czmdpi.com For quinupristin, the transition of m/z 1023.05 > 134.34 has been successfully used for quantitation. theses.czmdpi.com These assays are characterized by very short run times, often around 2 minutes from injection to injection, making them highly efficient for high-throughput analysis. theses.czmdpi.com The methods demonstrate excellent linearity, precision, and accuracy. mdpi.com

LC-MS/MS Method Parameters for Quinupristin Analysis
ParameterValue for QuinupristinReference
Ionization ModePositive Electrospray (+ESI) theses.czmdpi.com
MRM Transition (m/z)1023.05 > 134.34 theses.czmdpi.com
Linearity RangeUp to 4000 ng/mL mdpi.com
Lowest Limit of Quantitation (LOQ)1000 ng/mL theses.czmdpi.com
Relative Standard Deviation (%RSD)1.3% to 4.2% mdpi.com
Recovery99.5% to 103.8% mdpi.com

Similar to standard GC, Gas Chromatography-Mass Spectrometry (GC-MS) is not a conventional method for the direct analysis of the intact quinupristin molecule due to its thermal instability and non-volatility. nih.gov The primary application of GC-MS in research involving quinupristin has been for the identification of other, more volatile compounds. For example, studies have used GC-MS with tandem mass spectrometry (MS/MS) to investigate the potential formation of N-nitrosodimethylamine (NDMA) at low conversion rates after the incubation of various drugs, including quinupristin. nih.govunt.edu In this context, GC-MS is used to analyze for potential impurities or reaction byproducts, rather than for the quantification of the parent drug itself.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Techniques (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantification of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. In the analysis of quinupristin, UV-Vis spectroscopy is most commonly employed as a detection method following separation by HPLC. mdpi-res.comchromatographytoday.com

In HPLC systems, a UV-Vis detector measures the absorbance of the eluate as it exits the chromatographic column. The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the solution, a principle described by the Beer-Lambert law. This allows for the quantification of quinupristin. For example, in a method for the simultaneous determination of quinupristin and dalfopristin, UV detection was utilized for dalfopristin and its metabolite, while a fluorescence detector was used for quinupristin. UV-Vis spectroscopy is also used independently for applications such as determining the drug-to-antibody ratio in antibody-drug conjugates.

Electrophoretic Methodologies

Electrophoretic techniques, which separate molecules based on their migration in an electric field, have been utilized in research settings to study the effects of quinupristin and to characterize bacterial resistance.

Two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (2D SDS-PAGE) has been employed to investigate the impact of subinhibitory concentrations of quinupristin/dalfopristin on the release of exoproteins by Staphylococcus aureus. nih.govoup.com This proteomic approach helps in understanding the antibiotic's influence on bacterial virulence. oup.com

Pulsed-field gel electrophoresis (PFGE) is another key electrophoretic method that has been used in the context of quinupristin. PFGE allows for the genomic analysis of bacterial strains by separating large DNA fragments. This technique has been instrumental in evaluating the genetic relatedness of quinupristin-dalfopristin-resistant Enterococcus faecium isolates from various sources, helping to track the spread of resistance. asm.orgnih.govasm.orgscilit.com

While capillary electrophoresis (CE) and its various modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), are powerful tools for pharmaceutical analysis, specific applications for the routine quantification of quinupristin are not extensively detailed in the available literature. nih.govunifiedpatents.comwikipedia.orgscitechnol.comclinicallab.comscispace.comeuropeanpharmaceuticalreview.comcsic.es These CE methods offer high separation efficiency and short analysis times, suggesting potential for future development in quinupristin analysis. europeanpharmaceuticalreview.com

Electrochemical Analysis

Electrochemical methods offer a sensitive and rapid approach for the detection of various analytes. These techniques, including voltammetry and the use of biosensors, are based on measuring the current or potential changes resulting from a redox reaction of the target molecule. justia.comgoogle.com

The development of electrochemical sensors and biosensors for monitoring drugs and their metabolites is a growing field of interest due to their potential for low cost, miniaturization, and rapid analysis. dndi.orgmdpi.comunifi.it However, a review of the current scientific literature indicates a lack of specific electrochemical methods developed and validated for the direct quantification of quinupristin in biological or pharmaceutical samples. While general concepts of using electrochemical sensors for antibiotic detection exist, dedicated applications for quinupristin have not been prominently reported. justia.combiosynth.comgoogle.comresearchgate.net

Strategies for Sample Preparation in Complex Biological Matrices

The accurate analysis of quinupristin from complex biological matrices such as plasma, blood, and tissue requires effective sample preparation to remove interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of quinupristin and its metabolites from human plasma prior to analysis by methods like high-performance liquid chromatography (HPLC). nih.govoup.comnih.govcapes.gov.brresearchgate.net This method typically involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analytes of interest, which are then eluted with a suitable solvent. Acidification of blood samples upon collection is a critical step, as quinupristin is unstable at physiological pH. oup.com For instance, blood can be diluted in 0.25 N HCl. oup.com

Liquid-Liquid Extraction (LLE) is another common technique for separating compounds based on their differential solubilities in two immiscible liquids. asm.orgchromatographyonline.comresearchgate.netcelignis.com This method can be adapted for the extraction of quinupristin from biological fluids and tissue homogenates.

Protein Precipitation is a simpler and more rapid method for sample cleanup, often used for plasma samples. encyclopedia.pubucl.ac.uknih.govresearchgate.net It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma to precipitate proteins, which are then removed by centrifugation. nih.govresearchgate.net The supernatant containing the drug can then be directly analyzed.

For the analysis of bacteria from blood cultures, a lysis-centrifugation-wash procedure has been described. This involves lysing the red blood cells, pelleting the bacterial cells by centrifugation, and washing them to remove interfering components from the blood matrix before further analysis.

Preparation Method Matrix Purpose Key Steps
Solid-Phase Extraction (SPE)Human PlasmaCleanup and concentration for HPLC analysis. nih.govoup.comAcidification, passing through SPE cartridge, elution. oup.comoup.com
Liquid-Liquid Extraction (LLE)Biological Fluids, Tissue HomogenatesSeparation of quinupristin from the matrix. asm.orgchromatographyonline.comPartitioning between two immiscible liquid phases. celignis.com
Protein PrecipitationPlasmaRapid removal of proteins. encyclopedia.pubucl.ac.ukresearchgate.netAddition of organic solvent, centrifugation. nih.gov
Lysis-Centrifugation-WashBlood CulturesIsolation of bacteria for analysis.Lysis of blood cells, centrifugation to pellet bacteria, washing.

Bioassay-Based Quantitation Methods

Microbiological assays are a fundamental method for determining the concentration of an active antimicrobial agent. These assays measure the inhibitory effect of the drug on the growth of a susceptible indicator microorganism.

To determine the concentrations of quinupristin and dalfopristin individually, specific bioassays have been developed using different indicator strains. For example, a Staphylococcus aureus strain sensitive to quinupristin but resistant to dalfopristin can be used to specifically quantify quinupristin. oup.com Conversely, a Staphylococcus epidermidis strain sensitive to dalfopristin and resistant to quinupristin can be used for dalfopristin quantification. oup.com

These bioassays are often used in parallel with chromatographic methods like HPLC. While HPLC provides specificity for the parent drug and its individual metabolites, the bioassay gives a measure of the total functional antimicrobial activity, which can be clinically relevant. asm.org The limit of detection for a bioassay using M. luteus has been reported to be 0.1 mg/L. oup.com

Indicator Organism Target Analyte(s) Assay Principle Typical Application
Micrococcus luteusTotal quinupristin/dalfopristin activityMeasurement of inhibition zone on seeded agar (B569324). oup.comoup.comgoogle.comnih.govQuantifying total antimicrobial activity in serum, plasma, and other body fluids. oup.com
Staphylococcus aureus (dalfopristin-resistant)QuinupristinSpecific measurement of quinupristin's inhibitory activity. oup.comDifferentiating the concentration of quinupristin in a sample. oup.com
Staphylococcus epidermidis (quinupristin-resistant)DalfopristinSpecific measurement of dalfopristin's inhibitory activity. oup.comDifferentiating the concentration of dalfopristin in a sample. oup.com

Q & A

Q. What experimental methodologies are recommended to elucidate Quinupristin’s mechanism of action against Gram-positive bacteria?

Quinupristin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, causing premature termination of peptide chains. To study this:

  • Use ribosomal binding assays with radiolabeled Quinupristin to quantify target affinity .
  • Employ X-ray crystallography or cryo-EM to visualize binding interactions at the molecular level .
  • Validate efficacy via time-kill curves to assess bacteriostatic vs. bactericidal effects under varying concentrations .

Q. How should researchers design in vitro experiments to account for Quinupristin’s pharmacokinetic properties (e.g., protein binding, metabolism)?

  • Incorporate serum protein binding adjustments (55–78% for Quinupristin) into broth microdilution assays to mimic physiological conditions .
  • Use hepatocyte cultures or microsomal assays to study metabolic pathways (e.g., biliary excretion dominates in vivo) .
  • Adjust dosing intervals in time-dependent studies to reflect its short half-life (0.9 hours for unchanged drug) .

Q. What standardized protocols are used to assess Quinupristin’s synergy with dalfopristin in combinatorial therapy?

  • Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI) and confirm synergistic activity .
  • Use genomic sequencing to identify mutations in bacterial ribosomal targets that may alter synergistic efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo outcomes for Quinupristin?

  • Apply PK/PD modeling to correlate drug exposure (AUC/MIC ratios) with therapeutic outcomes in animal models .
  • Conduct transcriptomic profiling of bacterial pathogens post-treatment to identify stress-response pathways that reduce in vivo efficacy .
  • Use population pharmacokinetic analyses to account for inter-species metabolic differences .

Q. What methodologies address emerging resistance to Quinupristin in multidrug-resistant Gram-positive isolates?

  • Perform whole-genome sequencing of resistant strains to identify mutations in ribosomal proteins (e.g., erm genes conferring macrolide-lincosamide-streptogramin B resistance) .
  • Develop proteomic assays to quantify methyltransferase activity, a common resistance mechanism against streptogramins .
  • Use continuous-culture systems to simulate subinhibitory drug exposure and track resistance evolution .

Q. How can researchers optimize experimental designs to study Quinupristin’s activity in biofilm-associated infections?

  • Employ confocal microscopy with fluorescent viability stains to quantify biofilm penetration and bactericidal activity .
  • Integrate artificial sputum media or ex vivo tissue models to mimic biofilm matrices in chronic infections .
  • Apply RNA-seq to characterize biofilm-specific gene expression changes under Quinupristin treatment .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in Quinupristin studies?

  • Use nonlinear regression models (e.g., sigmoidal Emax models) to fit variable dose-response curves .
  • Apply Bayesian hierarchical models to account for inter-laboratory variability in MIC determinations .

Q. How should researchers structure methodology sections to ensure reproducibility of Quinupristin experiments?

  • Report detailed pharmacokinetic parameters (e.g., protein binding, clearance rates) to enable cross-study comparisons .
  • Adhere to CLSI/NCCLS guidelines for antimicrobial susceptibility testing, including control strains and growth conditions .
  • Provide raw data and analysis scripts in supplementary materials, as recommended by journal standards .

Ethical & Translational Considerations

Q. What frameworks (e.g., FINER criteria) guide the formulation of clinically relevant research questions for Quinupristin?

  • Ensure questions are Feasible (e.g., access to resistant isolates), Novel (e.g., unexplored combinations), and Relevant (e.g., addressing WHO priority pathogens) .
  • Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies (e.g., Quinupristin vs. linezolid in MRSA infections) .

Q. How can researchers mitigate bias when interpreting Quinupristin’s efficacy in heterogeneous bacterial populations?

  • Implement blinded endpoint adjudication in animal or clinical studies to reduce observer bias .
  • Use multivariate regression to control for confounding variables (e.g., host immune status, co-administered drugs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3S,6S,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3S,6S,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

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